molecular formula C21H24N2O4S2 B11295806 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide

Cat. No.: B11295806
M. Wt: 432.6 g/mol
InChI Key: BCUDZTVYPYONLS-UHFFFAOYSA-N
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Description

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a methoxyphenyl sulfonyl group, a dimethyl pyrrole ring, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Thiophene Carboxamide Moiety: The final step involves the coupling of the sulfonylated pyrrole with a thiophene carboxylic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial synthesis include:

    Use of Continuous Flow Reactors: To enhance reaction efficiency and yield.

    Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice to maximize product purity and minimize by-products.

    Purification Techniques: Including crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: The compound may modulate signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide: Lacks the propan-2-yl group.

    N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(methyl)-1H-pyrrol-2-yl}thiophene-2-carboxamide: Contains a methyl group instead of a propan-2-yl group.

Uniqueness

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide is unique due to the presence of the propan-2-yl group, which may influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H24N2O4S2

Molecular Weight

432.6 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C21H24N2O4S2/c1-13(2)23-15(4)14(3)19(20(23)22-21(24)18-7-6-12-28-18)29(25,26)17-10-8-16(27-5)9-11-17/h6-13H,1-5H3,(H,22,24)

InChI Key

BCUDZTVYPYONLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CS3)C(C)C)C

Origin of Product

United States

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